molecular formula C22H19ClFN3O2 B10982191 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

Cat. No.: B10982191
M. Wt: 411.9 g/mol
InChI Key: BCIDNECDZVHCAS-UHFFFAOYSA-N
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Description

2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone is a complex organic compound that features a combination of indole, benzoxazole, and piperidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Indole Derivative: Starting with a suitable indole precursor, chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.

    Synthesis of the Benzoxazole Moiety: The benzoxazole ring can be synthesized from o-aminophenol and a suitable carboxylic acid derivative, often under dehydrating conditions.

    Coupling with Piperidine: The piperidine ring can be introduced via nucleophilic substitution reactions, often using piperidine and a suitable leaving group.

    Final Coupling: The final step involves coupling the indole and benzoxazole derivatives through an ethanone linker, typically using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to industrial volumes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole and piperidine moieties.

    Reduction: Reduction reactions can target the carbonyl group in the ethanone linker.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the indole or piperidine rings.

    Reduction: Reduced ethanone derivatives.

    Substitution: Substituted indole or benzoxazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and pathways.

Biology

In biological research, the compound can be used to study the interactions of indole and benzoxazole derivatives with biological macromolecules, such as proteins and nucleic acids.

Medicine

Medicinally, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound in the development of drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, the compound can be used in the synthesis of advanced materials or as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone involves its interaction with specific molecular targets. These targets could include receptors, enzymes, or ion channels. The compound’s structure allows it to fit into binding sites on these targets, modulating their activity and leading to a biological effect.

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]propanone
  • 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]butanone

Uniqueness

The uniqueness of 2-(4-chloro-1H-indol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone lies in its specific combination of functional groups and the spatial arrangement of these groups. This unique structure can result in distinct biological activities and chemical reactivity compared to similar compounds.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

Molecular Formula

C22H19ClFN3O2

Molecular Weight

411.9 g/mol

IUPAC Name

2-(4-chloroindol-1-yl)-1-[4-(6-fluoro-1,2-benzoxazol-3-yl)piperidin-1-yl]ethanone

InChI

InChI=1S/C22H19ClFN3O2/c23-18-2-1-3-19-16(18)8-11-27(19)13-21(28)26-9-6-14(7-10-26)22-17-5-4-15(24)12-20(17)29-25-22/h1-5,8,11-12,14H,6-7,9-10,13H2

InChI Key

BCIDNECDZVHCAS-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCC1C2=NOC3=C2C=CC(=C3)F)C(=O)CN4C=CC5=C4C=CC=C5Cl

Origin of Product

United States

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